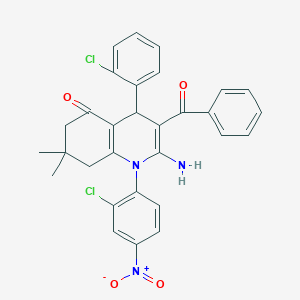
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research.
作用機序
The exact mechanism of action of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. The compound has also been shown to inhibit the replication of various viruses and bacteria. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its high potency and specificity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, viruses, and bacteria. However, one of the limitations of using this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer drugs or antibiotics. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for predicting its efficacy in cancer treatment.
合成法
The synthesis of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the condensation reaction between 2-chloro-4-nitroaniline and 2-chlorobenzoylacetonitrile in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
分子式 |
C30H25Cl2N3O4 |
分子量 |
562.4 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H25Cl2N3O4/c1-30(2)15-23-26(24(36)16-30)25(19-10-6-7-11-20(19)31)27(28(37)17-8-4-3-5-9-17)29(33)34(23)22-13-12-18(35(38)39)14-21(22)32/h3-14,25H,15-16,33H2,1-2H3 |
InChIキー |
JLKINXHOELMXGM-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)






